N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea
Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C17H12Cl4N4S and its molecular weight is 446.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.950728 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Applications in Scientific Research and Industry
Rubber and Plastics Industry : Thiourea compounds are widely used as accelerators in the rubber industry to enhance the properties of rubber products. They also find applications in the plastics industry for similar purposes, improving the quality and durability of plastic materials.
Agricultural Applications : Certain thiourea derivatives are explored for their potential use as fungicides or pesticides. Their effectiveness in protecting crops from fungal diseases and pests could be a point of interest for agricultural research.
Pharmaceuticals and Medical Research : Thiourea derivatives are studied for their pharmacological properties. They have been explored for antimycotic (antifungal) properties, showcasing potential in treating conditions like Pityriasis versicolor, a common fungal infection of the skin (Nasarre et al., 1992).
Chemical Synthesis : In chemical research, thiourea compounds serve as key intermediates in the synthesis of various organic compounds. Their versatility makes them valuable in developing new chemical entities with potential applications across different industries.
Considerations and Safety
Occupational Safety : Handling thiourea compounds, especially in industrial settings, requires careful consideration of occupational safety. There are cases of allergic contact dermatitis associated with exposure to thiourea compounds, emphasizing the need for protective measures and awareness of potential health risks (Kanerva et al., 1994).
Environmental Impact : The use and disposal of thiourea compounds in industries such as agriculture and manufacturing raise concerns about environmental contamination. Research into the degradation, persistence, and ecological effects of these compounds is crucial for assessing and mitigating their environmental impact.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N4S/c18-11-5-4-10(13(20)8-11)9-25-7-6-15(24-25)23-17(26)22-14-3-1-2-12(19)16(14)21/h1-8H,9H2,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOTURGACAARQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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